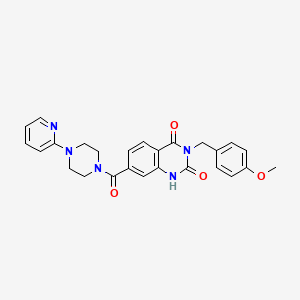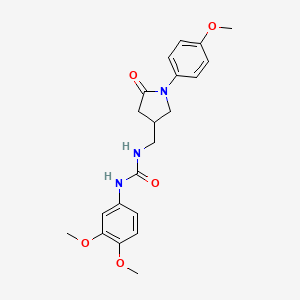
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline, also known as MNTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNTA is a thiazole-based compound that has been synthesized using different methods.
Applications De Recherche Scientifique
Synthesis Techniques and Mechanistic Aspects
- The study by Chippendale, Iddon, and Suschitzky (1973) delved into synthesizing compounds related to the queried chemical, focusing on the mechanistic aspects of their formation. This research highlights methods like reductive cyclization and thermolysis, contributing to the broader understanding of chemical synthesis in this domain (Chippendale, Iddon, & Suschitzky, 1973).
Intricacies in Palladium-Catalyzed Synthesis
- Richey and Yu (2009) developed an efficient palladium-catalyzed intramolecular carbometalation reaction. Their study, while focusing on a different chemical compound, aligns with the intricate synthetic pathways that may be relevant for the queried chemical (Richey & Yu, 2009).
Cytotoxicity Studies
- Pandey et al. (2019) conducted in vitro cytotoxicity assays on a series of compounds, including those structurally related to the queried chemical. Their work provides insights into the potential biological activities and cytotoxic properties of such compounds (Pandey et al., 2019).
Antimicrobial Properties
- Research by Yolal et al. (2012) and Bharti et al. (2010) explored the antimicrobial activities of compounds structurally related to the queried chemical. These studies offer valuable information on the potential use of such compounds in battling microbial infections (Yolal et al., 2012); (Bharti et al., 2010).
Electrochromic Materials Development
- Li et al. (2017) synthesized novel materials employing nitrotriphenylamine units and different thiophene derivatives, which could have parallels with the queried chemical in terms of their electrochromic applications (Li et al., 2017).
Molecular and Solid State Structure Analysis
- The work by Köysal et al. (2015) provides insights into the crystal and molecular structure of related compounds, which is crucial for understanding the physical and chemical properties of the queried chemical (Köysal et al., 2015).
Photophysical Properties
- Research by Leopold and Strassner (2017) on N-phenyl-1,3-thiazol-2-ylidene platinum(ii) complexes, including their synthesis and photophysical properties, could be relevant for understanding similar properties in the queried chemical (Leopold & Strassner, 2017).
Oxidation Processes
- Gebhardt et al. (2008) examined the selective oxidation of substituted anilines, a process that might be pertinent for modifying or synthesizing the queried chemical (Gebhardt et al., 2008).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-11-10-20-17(14-6-5-9-16(12-14)21(22)23)13-25-18(20)19-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNTUXWYJHJHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)

![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)

![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)


![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2437035.png)
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)